N-(Tert-butyldimethylsilyl)methanesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .
Mode of Action
The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .
Biochemical Pathways
The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .
Pharmacokinetics
It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.
Result of Action
The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .
Action Environment
The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Tert-butyldimethylsilyl)methanesulfonamide can be synthesized by reacting methanesulfonamide with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyldimethylsilyl)methanesulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in deprotection reactions where the tert-butyldimethylsilyl group is removed .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Deprotection Reactions: Commonly use fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the tert-butyldimethylsilyl group.
Major Products
The major products of these reactions are the deprotected amine and the corresponding substituted sulfonamide .
Scientific Research Applications
N-(Tert-butyldimethylsilyl)methanesulfonamide is widely used in scientific research for its role as a protecting group in organic synthesis . It is particularly valuable in the synthesis of complex molecules where selective protection and deprotection of functional groups are required . Its applications extend to:
Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Another silylating reagent used for similar purposes.
tert-Butyldimethylsilyl chloride:
Uniqueness
N-(Tert-butyldimethylsilyl)methanesulfonamide is unique due to its specific application as a protecting group for amines, offering stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAMUEUMENCKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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